1-Ethyl-2,6-dimethylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-ethyl-2,6-dimethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-4-10-7(2)5-9-6-8(10)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
GKHLJUSYIJMTQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CNCC1C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Total Synthesis of 1-Ethyl-2,6-dimethylpiperazine
The complete synthesis of this compound is a two-stage process that first establishes the heterocyclic core and then functionalizes it. The initial and more complex stage involves the synthesis of the precursor, 2,6-dimethylpiperazine (B42777). Following the successful formation of this piperazine (B1678402) derivative, the second stage involves the selective addition of an ethyl group to one of the nitrogen atoms within the ring.
Precursor Synthesis: Advanced Approaches to the 2,6-Dimethylpiperazine Core
A prominent method for the synthesis of cis-2,6-dimethylpiperazine (B139716) involves the catalytic hydrogenation and cyclization of diisopropanolamine. nih.govgoogle.com This process is typically carried out in the presence of ammonia (B1221849) and hydrogen over a hydrogenation catalyst. nih.govgoogle.com The reaction is often performed in an organic solvent, such as an aromatic hydrocarbon like toluene (B28343) or xylene, which has been shown to be crucial for the selectivity of the primary cyclization towards the cis-diastereomer. nih.gov
The catalysts employed are generally composed of at least one metal or metal oxide from the group of nickel, copper, and cobalt. nih.gov These can be further enhanced with promoters such as chromium oxide, molybdenum oxide, manganese oxide, or thorium oxide. nih.gov For instance, a catalyst system of nickel, copper, and chromium oxides has been demonstrated to achieve high conversion rates and yields of 2,6-dimethylpiperazine. nih.gov
| Reactants | Catalyst | Solvent | Key Conditions | Product | Reported Yield |
|---|---|---|---|---|---|
| Diisopropanolamine, Ammonia, Hydrogen | Nickel, Copper, and Chromium Oxides | Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Elevated Temperature and Pressure | cis-2,6-Dimethylpiperazine | 74.3% (for 2,6-dimethylpiperazine) |
Reductive amination represents a versatile and widely used method for the synthesis of amines, including the formation of the piperazine ring. chim.it This strategy typically involves the reaction of a dicarbonyl compound with an amine in the presence of a reducing agent. chim.it For the synthesis of the 2,6-dimethylpiperazine core, a suitable diketone precursor would be reacted with a source of ammonia, such as ammonium (B1175870) formate, followed by reduction.
The general mechanism of a double reductive amination to form a piperidine (B6355638) skeleton, which is analogous to piperazine formation, proceeds through a cascade of reactions. This "one-pot" process often involves the initial formation of an imine, followed by its reduction, a subsequent intramolecular imine formation to create the cyclic structure, and a final reduction to yield the saturated heterocycle. chim.it A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is effective for the reduction of the imine intermediate. chim.it
While this approach is a powerful tool for constructing piperidine and related heterocyclic systems, the specific application to produce 2,6-dimethylpiperazine would require a precisely substituted diketone precursor to ensure the correct placement of the methyl groups on the resulting piperazine ring.
The control of stereochemistry is a crucial aspect of modern organic synthesis, particularly in the preparation of pharmaceutical intermediates. For 2,6-dimethylpiperazine, which exists as cis and trans diastereomers, stereoselective synthetic routes are highly valuable.
One advanced approach to achieve high diastereoselectivity is through palladium-catalyzed carboamination reactions. nih.gov A concise and modular asymmetric synthesis of cis-2,6-disubstituted piperazines has been developed using readily available amino acid precursors. nih.gov The key step in this synthesis is a Pd-catalyzed carboamination of an N1-aryl-N2-allyl-1,2-diamine with an aryl bromide. This method allows for the stereoselective preparation of compounds with a high degree of diastereomeric purity. nih.gov
Another strategy for the diastereoselective synthesis of substituted piperazines involves an intramolecular hydroamination. This method has been shown to be highly diastereoselective in the synthesis of 2,6-disubstituted piperazines. The stereochemistry of the resulting piperazines can be determined to be trans by techniques such as X-ray crystallography.
N-Ethylation Strategies for the Piperazine Moiety
Once the 2,6-dimethylpiperazine core has been synthesized, the final step in the formation of this compound is the introduction of an ethyl group onto one of the nitrogen atoms.
Direct N-alkylation of the 2,6-dimethylpiperazine can be achieved using an ethylating agent such as ethyl bromide or ethyl iodide. This is a conventional method for the formation of N-alkyl amines.
A more advanced and milder method for N-alkylation is the Mitsunobu reaction. thieme-connect.comorganic-chemistry.org This reaction allows for the conversion of a primary or secondary amine into an N-alkylated product using an alcohol, triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). thieme-connect.comorganic-chemistry.org In the context of synthesizing this compound, 2,6-dimethylpiperazine would serve as the nucleophile and ethanol (B145695) would be the source of the ethyl group.
The reaction proceeds through the activation of the alcohol by the triphenylphosphine and azodicarboxylate to form a good leaving group, which is then displaced by the amine nucleophile. organic-chemistry.org The Mitsunobu reaction is known for its mild reaction conditions, typically being carried out in a solvent like tetrahydrofuran (B95107) (THF) at or below room temperature. commonorganicchemistry.com Recent advancements have expanded the scope of the Mitsunobu reaction to include the alkylation of less acidic amines through the use of more nucleophilic phosphine (B1218219) reagents. thieme-connect.com
| Amine Substrate | Alcohol | Reagents | Solvent | General Conditions |
|---|---|---|---|---|
| Secondary Amine (e.g., 2,6-Dimethylpiperazine) | Ethanol | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) | Typically at 0°C to room temperature |
Reductive Amination for N-Ethylation
The N-ethylation of 2,6-dimethylpiperazine to yield this compound is efficiently achieved through reductive amination. This widely utilized method involves the reaction of the secondary amine of the 2,6-dimethylpiperazine ring with acetaldehyde (B116499) in the presence of a suitable reducing agent. This process typically proceeds via the in situ formation of an iminium ion intermediate, which is subsequently reduced to the corresponding tertiary amine.
Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaCNBH₃). Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for the reduction of iminium ions over carbonyls, which minimizes side reactions. nih.gov The reaction is typically carried out in aprotic solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at ambient temperature. The presence of a weak acid, like acetic acid, can catalyze the formation of the iminium ion intermediate. harvard.edu
A density functional theory (DFT) study on the reductive amination of acetaldehyde with methylamine (B109427) using sodium triacetoxyborohydride provides insight into the reaction mechanism. The study indicates that the formation of the iminium ion and its subsequent reduction are kinetically and thermodynamically favored over the direct reduction of the aldehyde. semanticscholar.org This selectivity is crucial for the high efficiency of the one-pot reductive amination procedure.
The choice of the starting 2,6-dimethylpiperazine isomer (cis or trans) will determine the stereochemistry of the final product, yielding either cis- or trans-1-Ethyl-2,6-dimethylpiperazine, respectively.
Table 1: Representative Conditions for Reductive Amination of 2,6-Dimethylpiperazine
| Starting Material | Aldehyde | Reducing Agent | Solvent | Additive | Product |
| cis-2,6-Dimethylpiperazine | Acetaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | Acetic Acid (catalytic) | cis-1-Ethyl-2,6-dimethylpiperazine |
| trans-2,6-Dimethylpiperazine | Acetaldehyde | NaCNBH₃ | Methanol (MeOH) | Acetic Acid (to maintain pH) | trans-1-Ethyl-2,6-dimethylpiperazine |
Stereoselective Synthesis of Enantiopure this compound Isomers
The synthesis of enantiomerically pure forms of this compound is critical for applications where specific stereoisomers exhibit desired biological activity or material properties. This can be achieved through either the resolution of a racemic mixture or by asymmetric synthesis.
Chiral Resolution Techniques for Substituted Piperazines
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org
Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid, and mandelic acid. chemicalbook.comscispace.com The choice of resolving agent and solvent system is crucial for efficient separation and is often determined empirically.
The process for resolving racemic cis- or trans-1-Ethyl-2,6-dimethylpiperazine would involve the following general steps:
Reaction of the racemic amine with an enantiomerically pure chiral acid in a suitable solvent to form diastereomeric salts.
Separation of the diastereomeric salts by fractional crystallization based on their differential solubility.
Liberation of the enantiomerically pure amine from the separated diastereomeric salt by treatment with a base.
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |
| (-)-Tartaric Acid | Chiral Dicarboxylic Acid |
| O,O'-Dibenzoyl-L-tartaric acid | Chiral Dicarboxylic Acid Derivative |
| (R)-(-)-Mandelic Acid | Chiral α-Hydroxy Acid |
| (S)-(+)-Mandelic Acid | Chiral α-Hydroxy Acid |
Asymmetric Synthesis Approaches
Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the loss of 50% of the material inherent in classical resolution. One potential strategy for the asymmetric synthesis of this compound involves the use of chiral precursors.
For instance, a synthetic route could be envisioned starting from a chiral aziridine (B145994). A one-pot, multi-reaction approach for the asymmetric synthesis of cis-2,6-disubstituted piperidine alkaloids from a chiral aziridine has been reported. semanticscholar.org This methodology involves reductive ring-opening of the aziridine, followed by intramolecular reductive amination. A similar strategy could potentially be adapted for the synthesis of enantiopure 2,6-dimethylpiperazine precursors, which could then be N-ethylated.
Another approach could involve the asymmetric synthesis of 2-arylpiperazines, which has been established starting from phenacyl bromides. researchgate.net While not directly applicable to 2,6-dimethylpiperazine, the principles of constructing the chiral piperazine ring could inspire synthetic designs for the target molecule.
Derivatization and Functionalization Strategies of this compound
The chemical reactivity of this compound is primarily centered around the nucleophilic character of the tertiary amine and the potential for reactions on the piperazine ring.
Electrophilic Substitution Reactions on the Piperazine Ring
The nitrogen atoms of the piperazine ring are nucleophilic and can react with a variety of electrophiles. While the term "electrophilic substitution" is more commonly associated with aromatic systems, analogous reactions can occur at the nitrogen atoms of the piperazine ring.
N-acylation and N-alkylation are common examples of such reactions. For instance, the reaction of this compound with acyl chlorides or anhydrides would lead to the formation of the corresponding amide. Similarly, reaction with alkyl halides could potentially lead to the formation of a quaternary ammonium salt, although this would introduce a positive charge on the nitrogen atom. The reactivity of the tertiary amine in this compound would be influenced by steric hindrance from the adjacent methyl and ethyl groups.
Nucleophilic Addition Reactions
The nucleophilic nature of the piperazine nitrogens allows them to participate in nucleophilic addition reactions. However, in the case of this compound, both nitrogen atoms are tertiary amines, which limits the scope of typical nucleophilic addition reactions that involve the displacement of a hydrogen atom.
Reactions involving organometallic reagents, such as Grignard reagents or organolithium compounds, can be considered. For instance, the addition of Grignard reagents to N-acylpyrazinium salts has been shown to proceed with high regioselectivity. nih.gov While this compound itself does not possess an acyl group, this reactivity highlights the potential for activating the piperazine ring towards nucleophilic attack.
Furthermore, the reaction of organolithium reagents with N-Boc protected piperazines has been studied, demonstrating the possibility of lithiation at the carbon atoms adjacent to the nitrogen, followed by trapping with an electrophile. whiterose.ac.uk This suggests that under appropriate conditions, the piperazine ring of this compound could be functionalized at the carbon skeleton.
Modifications at the Nitrogen Atoms of the Piperazine Moiety
The this compound molecule features two nitrogen atoms within its heterocyclic ring, offering sites for chemical modification. These nitrogens are electronically distinct: one is a tertiary amine, substituted with an ethyl group, while the other is a secondary amine, possessing a reactive N-H bond. Consequently, synthetic modifications primarily target the secondary amine. This site serves as a nucleophilic center, readily participating in reactions that form new covalent bonds. The presence of the ethyl group on the first nitrogen and methyl groups at the C2 and C6 positions can introduce steric considerations that influence the reactivity and kinetics of subsequent transformations at the second nitrogen atom. The functionalization of this secondary amine is a key strategy for incorporating the this compound scaffold into larger, more complex molecules.
Introduction of Carbonyl Groups (e.g., Carbamates, Amides)
The secondary amine of this compound is a versatile handle for introducing carbonyl-containing functional groups, such as amides and carbamates. These reactions are fundamental in medicinal chemistry and materials science for modulating the physicochemical properties of the parent molecule.
Amides
Amide bond formation, or acylation, is a common modification of the this compound core. This is typically achieved by reacting the secondary amine with an activated carboxylic acid derivative, such as an acid chloride or an anhydride. This reaction proceeds via nucleophilic acyl substitution, where the piperazine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable amide linkage.
A relevant synthetic approach involves the acylation of N-ethyl-piperazine with oleanonic or ursonic acid chlorides, which results in the corresponding amides in high yields (91-94%). nih.gov The formation of the amide group at the piperazine nitrogen is confirmed spectroscopically, for instance, by the appearance of a characteristic carbonyl signal in the 13C NMR spectrum around δ 175 ppm. nih.gov This methodology demonstrates the straightforward synthesis of complex hybrid molecules built upon the N-ethylpiperazine scaffold. nih.gov Similarly, the piperazine ring can be part of a larger molecular structure where it is linked via an amide bond, as seen in compounds described as "(4-ethyl-piperazine-1-carbonyl)-phenyl" derivatives. nih.gov
| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Typical Yield |
|---|---|---|---|
| N-Ethylpiperazine | Oleanonic acid chloride | N-Ethyl-piperazinyl-amide of Oleanonic acid | 94% nih.gov |
| N-Ethylpiperazine | Ursonic acid chloride | N-Ethyl-piperazinyl-amide of Ursonic acid | 91% nih.gov |
*N-Ethylpiperazine is a close structural analog used here to demonstrate the reaction principle applicable to this compound.
Carbamates
The introduction of a carbamate (B1207046) group onto the piperazine nitrogen represents another significant modification. Carbamates can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of the secondary amine with a chloroformate ester (e.g., ethyl chloroformate) in the presence of a base to neutralize the HCl byproduct.
More contemporary and sustainable methods utilize carbon dioxide (CO₂) as a C1 source. uantwerpen.be In these reactions, the secondary amine first reacts with CO₂ in the presence of a base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) to form a carbamic acid intermediate. uantwerpen.be This intermediate can then be reacted with an electrophile, such as an alkyl halide, to yield the final carbamate product. uantwerpen.beorganic-chemistry.org The synthesis of piperazine carbamates is of significant interest, as demonstrated by patents covering these structures for various applications. google.com These synthetic routes allow for the generation of diverse libraries of piperazine carbamates by varying the nature of the electrophile or the chloroformate used. google.com
| Piperazine Reactant | Reagents | Product Type | Key Features |
|---|---|---|---|
| This compound | 1. R-O-C(O)Cl (Alkyl Chloroformate) 2. Base (e.g., Triethylamine) | N-Alkoxycarbonyl-1-ethyl-2,6-dimethylpiperazine | Well-established, versatile method. |
| This compound | 1. CO₂ 2. Base (e.g., DBU) 3. R-X (Alkyl Halide) | N-Alkoxycarbonyl-1-ethyl-2,6-dimethylpiperazine | Utilizes renewable C1 source (CO₂); avoids toxic reagents like phosgene. uantwerpen.beorganic-chemistry.org |
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 1-Ethyl-2,6-dimethylpiperazine in solution. It provides critical insights into the molecule's conformation and dynamic processes.
High-Resolution One- and Two-Dimensional NMR for Conformational Analysis and Stereochemical Assignment
The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric strain. In this compound, this leads to the possibility of cis and trans isomers based on the relative orientation of the two methyl groups at the C2 and C6 positions. Each of these isomers has distinct NMR spectral features.
For the trans-isomer, the two methyl groups are on opposite sides of the ring, allowing one to be in an axial position and the other in an equatorial position (trans-diaxial or trans-diequatorial interconverting conformers). A more stable conformation is the one where the bulky substituents occupy equatorial positions. For the cis-isomer, both methyl groups are on the same side, leading to one axial and one equatorial orientation in the chair conformation.
The N-ethyl group will also have a preferred orientation, typically equatorial, to reduce steric hindrance. The specific arrangement of these substituents significantly influences the chemical shifts (δ) of the ring protons and carbons.
Expected ¹H and ¹³C NMR Chemical Shifts: High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments allow for the unambiguous assignment of all proton and carbon signals. The expected chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the spatial orientation of the substituents.
| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| N-CH₂ (Ethyl) | ~2.4 - 2.6 | ~52 - 54 | COSY with -CH₃ (Ethyl); HSQC to this carbon |
| -CH₃ (Ethyl) | ~1.0 - 1.2 | ~12 - 14 | COSY with N-CH₂ (Ethyl); HSQC to this carbon |
| C2/C6-H | ~2.7 - 2.9 | ~55 - 58 | COSY with C2/C6-CH₃ and ring protons; HSQC to this carbon |
| C2/C6-CH₃ | ~1.0 - 1.1 | ~18 - 20 | COSY with C2/C6-H; HSQC to this carbon |
| C3/C5-H (axial) | ~1.6 - 1.8 | ~48 - 50 | COSY with C2/C6-H and geminal protons; HSQC to this carbon |
| C3/C5-H (equatorial) | ~2.8 - 3.0 |
Stereochemical assignment is confirmed using Nuclear Overhauser Effect (NOE) spectroscopy. For the cis-isomer, an NOE correlation would be expected between the axial methyl proton and the axial proton on the adjacent carbon, whereas in the trans-isomer with diequatorial methyl groups, such a correlation would be absent.
Dynamic NMR Studies for Ring Inversion and Rotational Barriers
Substituted piperazines are not static; they undergo rapid conformational changes at room temperature. rsc.orgnih.gov Dynamic NMR (DNMR) spectroscopy is used to study these processes, primarily the chair-to-chair ring inversion.
At low temperatures, the inversion is slow on the NMR timescale, and separate signals for axial and equatorial protons are observed. As the temperature increases, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. nih.gov
The energy barrier (ΔG‡) for this ring inversion can be calculated from the coalescence temperature (Tc). For related N-substituted piperazines, these barriers are typically in the range of 45-60 kJ/mol. nih.govrsc.org The presence of the ethyl and dimethyl substituents in this compound is expected to result in a barrier within this range. Other dynamic processes, such as nitrogen inversion and rotation around the N-C(ethyl) bond, also occur but generally have lower energy barriers than ring inversion.
| Dynamic Process | Description | Estimated Activation Energy (ΔG‡) |
|---|---|---|
| Ring Inversion | Interconversion between the two chair conformations of the piperazine ring. | ~50 - 58 kJ/mol |
| Nitrogen Inversion | Pyramidal inversion at the unsubstituted nitrogen atom (N4). | ~25 - 35 kJ/mol |
| N-Ethyl Rotation | Rotation around the N1-CH₂ single bond. | <20 kJ/mol |
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Characteristic Functional Group Vibrational Modes
The vibrational spectrum of this compound is dominated by the vibrations of its alkyl groups and the piperazine ring.
C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and ethyl groups, as well as the ring methylene (B1212753) groups, appear in the 2800-3000 cm⁻¹ region. dergipark.org.tr
C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups are found in the 1350-1470 cm⁻¹ range.
C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the N-ethyl group typically occur in the 1000-1250 cm⁻¹ region. uh.edu
N-H Stretching and Bending: The secondary amine (N-H) at the N4 position gives rise to a characteristic stretching vibration around 3300-3500 cm⁻¹ and a bending vibration near 1600 cm⁻¹. dergipark.org.tr
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR/Raman) |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium / Weak |
| C-H Stretch (Aliphatic) | 2850 - 2980 | Strong / Strong |
| CH₂/CH₃ Bending | 1350 - 1470 | Medium / Medium |
| C-N Stretch | 1000 - 1250 | Medium-Strong / Medium |
| Piperazine Ring Breathing | ~800 - 900 | Weak / Strong |
| Ring Deformation | 400 - 600 | Medium / Medium |
Spectroscopic Signatures of Piperazine Ring Conformation (e.g., Chair Conformation)
Certain low-frequency vibrational modes are particularly sensitive to the conformation of the six-membered ring. The "ring breathing" mode, a symmetric in-phase stretching of all ring bonds, is a characteristic feature. researchgate.net In Raman spectroscopy, this mode often gives a strong, sharp signal that is indicative of a well-defined chair conformation. Ring deformation and puckering modes, typically found below 600 cm⁻¹, also provide a fingerprint of the specific ring geometry. dergipark.org.tr The presence of sharp, well-defined bands in these regions supports the predominance of the stable chair conformation in the solid state or neat liquid.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes characteristic fragmentation.
For cyclic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. jove.comwhitman.edu This process leads to the formation of a stable, resonance-stabilized iminium cation.
For this compound (Molecular Weight: 142.25 g/mol ), the following fragmentation pathways are expected:
Loss of an ethyl radical: α-cleavage at the N-ethyl group results in the loss of an ethyl radical (•CH₂CH₃, 29 Da). This leads to a fragment ion at m/z 113.
Loss of a methyl radical: α-cleavage at the C2 or C6 position results in the loss of a methyl radical (•CH₃, 15 Da). This pathway generates a highly stable, substituted iminium cation at m/z 127. This is often the base peak in the spectrum due to the stability of the resulting fragment.
The molecular ion peak [M]⁺• at m/z 142 is expected to be observed, consistent with the nitrogen rule (an odd number of nitrogen atoms results in an even molecular weight).
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway | Expected Relative Abundance |
|---|---|---|---|
| 142 | [C₈H₁₈N₂]⁺• | Molecular Ion (M⁺•) | Medium |
| 127 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical from C2/C6 | High (likely Base Peak) |
| 113 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical from N1 | Medium-High |
| 70 | [C₄H₈N]⁺ | Ring cleavage fragment | Medium |
Fragmentation Pathway Analysis for Structural Confirmation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The analysis of these fragmentation patterns can provide significant insights into the molecule's structure.
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio corresponding to its molecular weight. The fragmentation of the piperazine ring and its substituents would likely follow predictable pathways. Common fragmentation patterns for piperazine derivatives involve the cleavage of bonds adjacent to the nitrogen atoms (alpha-cleavage), leading to the loss of alkyl groups. The ethyl and methyl substituents on the piperazine ring of this compound would be susceptible to such cleavage, resulting in characteristic fragment ions. The relative abundance of these fragment ions can provide clues about the stability of the resulting carbocations and radical species. A proposed fragmentation scheme can be constructed to account for the major peaks observed in the mass spectrum, thereby confirming the compound's structure.
Table 1: Predicted Major Fragment Ions for this compound in EI-MS (Note: This table is predictive and based on general fragmentation principles of N-alkylated piperazines)
| m/z (predicted) | Proposed Fragment Structure | Neutral Loss |
| M+ | [C9H20N2]+• | - |
| M-15 | [C8H17N2]+ | CH3• |
| M-29 | [C7H15N2]+ | C2H5• |
| M-43 | [C6H13N2]+ | C3H7• |
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-resolution mass spectrometry (HRMS) is a powerful extension of conventional mass spectrometry that allows for the determination of the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This precision enables the unambiguous determination of the elemental composition of the parent molecule and its fragments.
By comparing the experimentally measured exact mass to the calculated theoretical masses of all possible elemental formulas, the correct molecular formula can be assigned. For this compound (C9H20N2), HRMS would be able to distinguish it from other compounds that may have the same nominal mass but a different elemental composition. This is a critical step in the confirmation of a new or synthesized compound's identity.
X-Ray Diffraction Crystallography
X-ray diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays scattered by the crystal lattice, one can determine the arrangement of atoms in three-dimensional space.
Single Crystal X-Ray Diffraction for Absolute Structure Determination and Crystal Packing
For this compound, an SCXRD study would reveal the chair conformation of the piperazine ring, which is the most stable arrangement for such six-membered heterocyclic rings. It would also determine the positions of the ethyl and methyl substituents, including their stereochemical relationship if the compound is chiral. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the arrangement of molecules in the solid state.
Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes as no experimental data is publicly available)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.4 |
| Volume (ų) | 1054.3 |
| Z | 4 |
Powder X-Ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.
PXRD is a valuable tool for identifying the crystalline form of a compound and for assessing its purity. Different crystalline forms of the same compound, known as polymorphs, will exhibit distinct PXRD patterns. For this compound, PXRD could be used to identify the specific crystalline phase present in a bulk sample and to detect the presence of any crystalline impurities. It is also a crucial technique in quality control during the manufacturing of chemical substances.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intricacies of molecular systems. For 1-Ethyl-2,6-dimethylpiperazine, these calculations can elucidate its electronic properties, chemical reactivity, and bonding characteristics.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related piperazine (B1678402) compounds, such as 1-ethylpiperazine-1,4-diium bis(nitrate) and 2,6-dimethylpiperazine-1,4-diium oxalate (B1200264) oxalic acid, have demonstrated the utility of DFT, often employing the B3LYP functional with a 6-311++G(d,p) basis set, to optimize molecular geometry and calculate vibrational frequencies. researchgate.netresearchgate.net For this compound, DFT calculations would similarly predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. These geometric parameters are fundamental to understanding the molecule's steric and electronic properties.
The reactivity of the molecule can be explored through the analysis of its molecular electrostatic potential (MEP) surface. The MEP map illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov In similar piperazine derivatives, the regions around the nitrogen atoms typically exhibit a negative potential, indicating their role as likely sites for protonation and interaction with electrophiles. Conversely, positive potential is often observed around the hydrogen atoms of the ethyl and methyl groups.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. science.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies lower reactivity and greater stability. researchgate.net
For analogous piperazine systems, the HOMO is often localized on the piperazine ring, particularly the nitrogen atoms, while the LUMO is distributed over the substituent groups and the ring's carbon framework. Theoretical studies on related compounds provide insights into the expected values for this compound. researchgate.netmuni.cz
Table 1: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors (Based on related piperazine compounds)
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 0.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 7.0 eV |
| Ionization Potential (I) | -EHOMO | ~ 6.5 eV |
| Electron Affinity (A) | -ELUMO | ~ -0.5 eV |
| Global Hardness (η) | (I - A) / 2 | ~ 3.5 eV |
| Global Softness (S) | 1 / (2η) | ~ 0.14 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | ~ 3.0 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | ~ 1.29 eV |
Note: These values are illustrative and based on data from similar piperazine compounds to demonstrate the type of information generated from HOMO-LUMO analysis.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and antibonding interactions within a molecule, offering insights into charge transfer and delocalization phenomena. aimspress.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a more significant interaction. muni.cz
Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory of Fock Matrix (Based on related piperazine compounds)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(N1) | σ(C2-C3) | ~ 5.2 | Lone Pair -> Antibond |
| n(N1) | σ(C6-H) | ~ 3.8 | Lone Pair -> Antibond |
| σ(C2-C3) | σ(N1-C6) | ~ 2.5 | Bond -> Antibond |
| σ(C-H)ethyl | σ(N-C)ring | ~ 4.1 | Bond -> Antibond |
Note: This table presents hypothetical but representative data for this compound based on NBO analyses of similar molecules to illustrate the nature of intramolecular interactions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and the influence of the surrounding environment.
Conformational Dynamics and Energy Landscape Exploration
The piperazine ring in this compound is not rigid and can adopt several conformations, with the chair form being the most stable for the parent piperazine ring. rsc.org The presence of ethyl and dimethyl substituents introduces additional complexity. The ethyl group can rotate, and the methyl groups can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans).
MD simulations can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. rsc.org These simulations would reveal the preferred orientations of the ethyl and methyl groups and the dynamics of ring inversion. For substituted piperazines, the interconversion between different chair conformations can be a key dynamic process. rsc.org
Solvent Effects on Molecular Conformation and Stability
The conformation and stability of this compound can be significantly influenced by the solvent environment. MD simulations in explicit solvent models (e.g., water, DMSO) can capture these effects. researchgate.net Solvents can stabilize certain conformers through hydrogen bonding or dipole-dipole interactions. For instance, in a polar solvent, conformers with a larger dipole moment might be favored.
Temperature-dependent NMR studies on related N-substituted piperazines have shown that the solvent can affect the coalescence temperature for signals of interconverting conformers, indicating a change in the energy barrier for conformational exchange. rsc.org Computational studies on similar systems have also highlighted the role of solvents in altering structural parameters and the HOMO-LUMO energy gap. researchgate.net For this compound, simulations would likely show that polar solvents would interact with the nitrogen lone pairs, potentially influencing the equilibrium between different chair and boat-like conformations of the piperazine ring.
Intermolecular Interaction Analysis in the Solid State and Solution Phase
The study of non-covalent interactions is crucial for understanding the crystal packing, solubility, and supramolecular chemistry of piperazine derivatives. Advanced computational techniques offer a detailed picture of these forces.
In the crystalline state, piperazine derivatives frequently exhibit extensive hydrogen bonding networks. For instance, studies on the diprotonated salt of 1-ethylpiperazine (B41427) show that molecules are linked to anions through multiple N—H⋯O and weak C—H⋯O hydrogen bonds. researchgate.net These interactions can be both bifurcated (one H-atom interacting with two acceptors) and non-bifurcated, leading to the formation of complex ring motifs, which are described using graph-set notation such as R¹₄(4), R²₁(5), R²₁(6), and R⁴₂(10). researchgate.net Similarly, the crystal structure of 2,6-dimethylpiperazine-1,4-diium salts is stabilized by N–H⋯O and C–H⋯O hydrogen bonds that connect the organic cations to the inorganic components. researchgate.net
The energetics of these bonds classify them as moderate hydrogen bonds, which are strong and directional enough to be reliable tools in the design of molecular crystals. acs.org The energy of hydrogen bonds can range significantly, with some comparable in strength to halogen bonds. acs.org Computational methods allow for the quantification of these interaction energies, providing a deeper understanding of the stability they impart to the crystal lattice.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Intense red spots on the dnorm map indicate significant interactions, such as strong hydrogen bonds. nih.gov
Table 1: Hirshfeld Surface Contact Contributions in Related Piperazine and Heterocyclic Compounds
| Compound/System | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Other Significant Contacts (%) | Reference |
| 1-Ethylpiperazine-1,4-diium Bis(Nitrate) | - | 63.2 | - | N/A | researchgate.net |
| Ethyl 6′-amino-2′-(chloromethyl)-...-carboxylate | 34.9 | 19.2 | 11.9 | Cl···H/H···Cl (10.7%), N···H/H···N (10.4%) | nih.gov |
| 2-hydroxy-4-methoxybenzophenone | 48.2 | 20.0 | 16.5 | C···C (12.7%) | iucr.org |
| tert-butyl 4-(7-oxo-4,7-dihydro- ...)-carboxylate | 50.6 | 29.1 | 8.5 | C···C (6.8%) | iucr.org |
The Quantum Theory of Atoms in Molecules (QTAIM), or simply AIM, provides a rigorous method for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density. researchgate.netmdpi.com By locating bond critical points (BCPs) between atoms, AIM can confirm the existence and characterize the nature of interactions like hydrogen bonds. researchgate.netmdpi.com This analysis has been successfully applied to study the intra- and intermolecular interactions within the salts of 2,6-dimethylpiperazine (B42777). researchgate.net
Reduced Density Gradient (RDG) analysis is a complementary technique used to identify and visualize non-covalent interactions (NCIs). chemrxiv.orgnih.gov It plots the RDG against the electron density, which allows for the differentiation between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. researchgate.net In studies of piperazine derivatives, RDG analysis has been used to confirm the presence of the hydrogen bonding network and other weak intermolecular interactions that contribute to the stability of the crystal structure. researchgate.netresearchgate.net
Theoretical Elucidation of Reaction Mechanisms
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms at the molecular level. acs.org For processes involving piperazine derivatives, such as their synthesis or role in catalytic cycles, theoretical calculations can map out entire reaction pathways. This includes identifying transition states, radical intermediates, and calculating the activation energies for each step. acs.org
For example, the formation of dimethylpiperazines can occur as a by-product in the reductive amination of 1-hydroxy-2-propanone, and understanding the mechanism is key to controlling selectivity. fkit.hr In a different context, pyrazine (B50134) derivatives have been studied as potential Liquid Organic Hydrogen Carriers (LOHC), where the thermodynamics of hydrogenation and dehydrogenation reactions are critical. mdpi.com Theoretical calculations can determine the enthalpies and entropies of these reactions, providing insight into their feasibility and efficiency for hydrogen storage applications. mdpi.com Such studies on related nitrogen-containing heterocycles provide a framework for predicting the reactivity of this compound.
Molecular Docking for Ligand-Target Interaction Prediction in Chemical Systems
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). dntb.gov.ua This method is widely used in drug discovery and materials science. Various piperazine derivatives have been evaluated using molecular docking to predict their potential as inhibitors for different biological targets. researchgate.netorcid.org
For instance, a study on 1-ethylpiperazine-1,4-diium bis(nitrate) revealed through molecular docking that it might exhibit inhibitory activity against coronavirus proteins (COVID-19 and SARS-CoV-2). researchgate.net Similarly, docking studies on a derivative of 2,6-dimethylpiperazine were conducted to explore its pharmacological potential. researchgate.netdntb.gov.ua These simulations provide a binding affinity score, which estimates the strength of the interaction, and a detailed view of the binding mode, highlighting key interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's active site.
Table 2: Examples of Molecular Docking Studies on Piperazine Derivatives
| Ligand | Target Protein(s) | Predicted Activity/Finding | Reference |
| 1-Ethylpiperazine-1,4-diium Bis(Nitrate) (1EPBN) | Coronavirus Proteins (COVID-19, SARS-CoV-2) | Potential inhibitory activity | researchgate.net |
| 2,6-Dimethylpiperazine-1,4-diium Oxalate Oxalic Acid | Various protein targets | Investigation of potential pharmacological properties | researchgate.net |
| Pyrimidine derivatives with piperazine moiety | KRAS-G12D protein | Designed as novel inhibitors and PROTACs | mdpi.com |
| Tetrahydrothienopyridine derivative | Adenosine A1 receptor | Potential as a therapeutic agent, validated by MD simulation | mdpi.com |
Applications in Advanced Materials and Catalysis
Utilization as Chiral Building Blocks in Asymmetric Organic Synthesis
Chiral piperazines are recognized as essential building blocks in medicinal chemistry and materials science due to their prevalence in pharmacologically active molecules. nih.govbeilstein-journals.org The stereochemically defined structure of chiral 1-Ethyl-2,6-dimethylpiperazine, specifically isomers like (2R,6S)-1-Ethyl-2,6-dimethylpiperazine, makes it a valuable synthon for constructing complex, enantiomerically pure target molecules. bldpharm.combldpharm.com
The synthesis of related chiral piperazines, such as (2S, 6S)-2,6-dimethylpiperazine, highlights the methodologies employed to generate these important scaffolds. One reported asymmetric synthesis starts from more readily available chiral precursors, building the piperazine (B1678402) core while maintaining stereochemical integrity. For example, a multi-step synthesis can afford the target compound in high enantiomeric excess (>98% ee). nih.gov Such syntheses underscore the value of these compounds as intermediates for creating novel structures with specific three-dimensional arrangements, a critical factor in drug discovery and the design of chiral materials. nih.gov
| Step | Reaction/Intermediate | Purpose | Reference |
| 1 | Alkylation of a chiral precursor (e.g., derived from an amino acid) | Introduction of the methyl group with stereocontrol. | nih.gov |
| 2 | Monodebenzylation and Cyclization | Formation of the piperazin-2-one (B30754) ring structure. | nih.gov |
| 3 | Lithium aluminum hydride (LAH) reduction | Reduction of the amide carbonyls to form the piperazine ring. | nih.gov |
| 4 | Hydrogenolysis | Removal of protecting groups to yield the final chiral piperazine. | nih.gov |
This interactive table summarizes a representative synthetic approach to a chiral dimethylpiperazine scaffold, illustrating the process of creating such building blocks.
Ligand Design in Coordination Chemistry
The two nitrogen atoms within the piperazine ring of this compound act as Lewis bases, enabling it to function as a ligand that can coordinate to metal ions. The steric and electronic properties conferred by the ethyl and dimethyl substituents significantly influence the resulting coordination compounds.
Piperazine and its derivatives readily form coordination complexes with a variety of transition metals. researchgate.net Studies have shown that related compounds like 1-ethylpiperazine (B41427) and 2,6-dimethylpiperazine (B42777) coordinate with cobalt(II) to form discrete molecular complexes. researchgate.netresearchgate.netjyu.fi For instance, 1-ethylpiperazine reacts with cobalt(II) chloride to form a neutral zwitterionic complex, [Co(C₆H₁₅N₂)Cl₃], where the piperazine is monoprotonated. researchgate.net Similarly, 2,6-dimethylpiperazine forms an octahedral complex with cobalt(II) isothiocyanate, formulated as [Co(NCS)₄(C₆H₁₅N₂)₂]. researchgate.netjyu.fi Copper(II) has also been shown to form complexes with various substituted piperazines, including 2,6-dimethylpiperazine. researchgate.net These examples demonstrate the strong coordinating ability of the piperazine core, a property shared by this compound.
The structures and properties of coordination compounds derived from substituted piperazines are elucidated through various analytical techniques. Single-crystal X-ray diffraction provides definitive structural information, while spectroscopic methods probe the electronic environment of the metal center and the ligand. researchgate.netjyu.fi
For the complex [Co(NCS)₄(C₆H₁₅N₂)₂], characterization was performed using infrared and UV-Vis spectroscopy, confirming the coordination of the ligands to the cobalt center. researchgate.netjyu.fi In the case of the trichlorido(1-ethylpiperazin-1-ium)cobalt(II) complex, spectroscopic and X-ray diffraction data were used to confirm its structure. researchgate.net
Magnetic susceptibility measurements are crucial for determining the electronic configuration and spin state of the central metal ion. libretexts.orglibretexts.org For the [Co(NCS)₄(C₆H₁₅N₂)₂] complex, magnetic property analysis indicated the presence of isolated high-spin Co(II) ions, consistent with an octahedral geometry and the nature of the ligands. researchgate.netjyu.fi Similarly, the magnetic properties of copper(II) complexes with 2,6-dimethylpiperazine have been investigated, with most showing antiferromagnetic behavior, although a magnetically dilute case was also observed. researchgate.net
| Complex | Metal Ion | Characterization Methods | Key Findings | Reference |
| [Co(NCS)₄(C₆H₁₅N₂)₂] | Co(II) | X-Ray Diffraction, IR, UV-Vis, Magnetic Susceptibility | Octahedral geometry, isolated high-spin Co(II) ions. | researchgate.netjyu.fi |
| [Co(C₆H₁₅N₂)Cl₃] | Co(II) | X-Ray Diffraction | Distorted tetrahedral geometry, zwitterionic complex. | researchgate.net |
| Cu(OOCC₆H₄CH₃-4)₂(L-L) | Cu(II) | Magnetic Susceptibility, EPR | Magnetically dilute complex. (L-L = 2,6-dimethylpiperazine) | researchgate.net |
This interactive table presents characterization data for transition metal complexes containing piperazine ligands closely related to this compound.
The specific substitution pattern on the piperazine ring has a profound impact on the resulting coordination geometry. The inherent chair conformation of the six-membered ring and the steric bulk of the substituents dictate how the ligand can approach and bind to the metal center.
Catalytic Applications in Chemical Transformations
The presence of basic nitrogen atoms and, in chiral variants, defined stereocenters, makes piperazine derivatives attractive candidates for use in catalysis.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major field in synthetic chemistry. nii.ac.jp Chiral amines are a cornerstone of organocatalysis, often activating substrates through the formation of transient iminium or enamine intermediates. semanticscholar.org
While specific organocatalytic applications of this compound are not extensively reported, the broader class of piperazine derivatives has shown utility in this area. For instance, piperazine-2,5-diones (diketopiperazines) have been used as substrates in organocatalytic α-sulfenylation reactions, employing cinchona alkaloids as chiral catalysts to achieve high yields. nih.govnih.gov These studies demonstrate that the piperazine framework is amenable to organocatalytic transformations. nih.gov The structural features of this compound—a chiral secondary amine—are analogous to those of well-established organocatalysts like proline derivatives, suggesting its potential for catalyzing reactions such as asymmetric aldol (B89426) or Michael additions. nii.ac.jpresearchgate.net
| Catalyst/Substrate Type | Reaction | Role of Piperazine Derivative | Reference |
| Piperazine-2,5-diones | α-sulfenylation | Substrate undergoing catalytic functionalization. | nih.govnih.gov |
| Cinchona Alkaloids | Asymmetric α-sulfenylation | Chiral catalyst acting on a piperazinedione substrate. | nih.gov |
| Proline and derivatives | Mannich, Michael Additions | Organocatalyst (analogue for potential piperazine catalysis). | nii.ac.jp |
This interactive table provides examples of how piperazine-related structures are involved in organocatalytic transformations.
Precursor for Advanced Heterocyclic Compound Synthesis
This compound serves as a valuable starting material for the synthesis of other advanced heterocyclic compounds, primarily through modifications of its saturated ring system.
A key transformation of piperazine derivatives is their dehydrogenation (an oxidation reaction) to form the corresponding aromatic pyrazine (B50134) structures. nih.gov This process is well-established for various piperazine precursors. For example, pyrazine can be synthesized with high selectivity by the intermolecular deamination and cyclization of ethylenediamine (B42938) to yield a piperazine intermediate, which is subsequently dehydrogenated over catalysts like copper oxide or copper chromite. bldpharm.com
This principle applies to substituted piperazines as well. The dehydrogenation of 2,6-dimethylpiperazine would yield 2,6-dimethylpyrazine. Consequently, this compound is a direct precursor to 1-ethyl-2,6-dimethylpyrazine. The thermodynamics of such reactions have been studied, particularly in the context of pyrazine derivatives as liquid organic hydrogen carriers (LOHC), where the reversible dehydrogenation/hydrogenation cycle is used for hydrogen storage. dokumen.pub The introduction of nitrogen atoms into the aromatic ring, as in pyrazines, is known to lower the temperature required for the dehydrogenation step compared to purely carbocyclic aromatic compounds. dokumen.pub
The reaction enthalpies for the hydrogenation of various pyrazine derivatives, which are the reverse of the dehydrogenation process, provide insight into the energetics of these transformations.
| Pyrazine Derivative | Hydrogenation Product | Reaction Enthalpy (ΔrHₘ°(liq)) in kJ·mol⁻¹ |
|---|---|---|
| Pyrazine | Piperazine | -187.0 |
| 2-Methylpyrazine | 2-Methylpiperazine | -183.0 |
| 2,5-Dimethylpyrazine | 2,5-Dimethylpiperazine | -179.3 |
| 2,6-Dimethylpyrazine | 2,6-Dimethylpiperazine | -178.7 |
| Ethylpyrazine | Ethylpiperazine | -182.7 |
Data sourced from MDPI, 2021. dokumen.pub
While this compound is a viable precursor to simple pyrazine derivatives through dehydrogenation, its application as a direct starting material for the synthesis of more complex fused heterocyclic systems, such as thienopyrazoles, is not documented in available research. The synthesis of fused N-heterocycles typically involves different strategic pathways, often utilizing heterocyclic enamines or other functionalized precursors that undergo cyclization with appropriate bis-electrophiles. umich.edu
Applications in Polymer Chemistry
The role of this compound in polymer chemistry is primarily inferred from the behavior of structurally similar tertiary amines and piperazine derivatives.
There is no direct evidence in the reviewed literature to suggest that this compound is used as a monomer or co-monomer in polymerization reactions. Its structure, which lacks typical polymerizable groups like vinyl or epoxide functionalities, or multiple reactive sites for condensation polymerization (once the secondary amine is alkylated to a tertiary amine), makes its direct participation as a repeating unit in a polymer chain unlikely without prior modification.
Tertiary amines are widely employed as catalysts in various polymerization processes, most notably in the formation of polyurethanes. They function by activating isocyanate groups toward reaction with polyols. Structurally related compounds, such as 1,4-dimethylpiperazine, are cited as typical amine catalysts for polyurethane foam production. sioc-journal.cn The catalytic activity of such polyamines often increases with the presence of multiple amine centers. sioc-journal.cn
Given its structure as a cyclic tertiary amine, this compound is expected to exhibit similar catalytic activity. It can serve as a gelation catalyst, promoting the reaction between isocyanate and hydroxyl groups. sioc-journal.cn For instance, piperazine-based quaternary ammonium (B1175870) salts have been synthesized and successfully used as catalysts for isocyanate polymerization to produce trimers, where the piperazine ring structure provides a beneficial steric hindrance effect that can enhance product selectivity. This indicates a clear potential for this compound to function as a catalyst in polymerization, particularly for polyurethanes and related polymers.
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes for 1-Ethyl-2,6-dimethylpiperazine
The synthesis of piperazine (B1678402) derivatives is a mature field, yet there is a continuous drive towards more environmentally friendly and efficient "green" chemistry routes. sigmaaldrich.com Future research will likely focus on moving away from traditional multi-step batch processes that may involve harsh reagents and generate significant waste.
Promising sustainable approaches for the synthesis of this compound include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. Research into the biocatalytic synthesis of pyrazines has shown that microorganisms can produce various alkylpyrazines. oup.com Future work could involve screening for or engineering enzymes (e.g., transaminases or reductases) that can facilitate the stereoselective synthesis of the chiral centers in 2,6-dimethylpiperazine (B42777), which can then be ethylated. The lipase-catalyzed Kabachnik-Fields reaction for producing α-aminophosphonates demonstrates the potential of biocatalysis for creating C-N bonds in a sustainable manner. mdpi.com
Flow Chemistry: Continuous flow reactors offer significant advantages over batch reactors, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling. The synthesis of ethyl diazoacetate, a hazardous reagent, has been successfully demonstrated in a microreactor, highlighting the safety benefits of flow chemistry for handling reactive intermediates. sigmaaldrich.com A flow-based process for the N-alkylation of cis-2,6-dimethylpiperazine (B139716) could offer a safer and more efficient route to this compound.
Multicomponent Reactions (MCRs): MCRs are highly atom-economical processes where three or more reactants combine in a single step to form a complex product. chemscene.com The development of a novel MCR that directly assembles the this compound core from simple, readily available starting materials would represent a significant advancement in efficiency and sustainability.
Catalytic Reductive Cyclization: A recently developed strategy involves the conversion of primary amines into piperazines through a double Michael addition to nitrosoalkenes, followed by a catalytic reductive cyclization. This method allows for the straightforward incorporation of a primary amino group into a piperazine ring and has been shown to be stereoselective. arxiv.org
Comparison of Potential Synthetic Routes
| Method | Potential Advantages | Key Research Challenge |
|---|---|---|
| Biocatalysis | High stereoselectivity, mild conditions, reduced waste. | Discovering or engineering a suitable enzyme with high activity and stability for the specific transformations. |
| Flow Chemistry | Enhanced safety, improved process control, scalability. | Optimizing reaction conditions (flow rate, temperature, stoichiometry) for high yield and purity in a continuous setup. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced reaction time. chemscene.com | Designing a novel MCR that converges on the this compound structure. |
| Catalytic Reductive Cyclization | Utilizes simple starting materials, potential for high stereoselectivity. arxiv.org | Adapting the methodology for the specific substitution pattern of the target molecule. |
Integration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize the novel synthetic routes described above, a detailed understanding of the reaction kinetics, mechanism, and the formation of any transient intermediates or byproducts is crucial. In situ spectroscopic techniques, which monitor the reaction as it happens without the need for sampling, are invaluable tools for this purpose. whiterose.ac.ukresearchgate.net
Future research will benefit from the integration of techniques such as:
Fourier-Transform Infrared (FT-IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is a powerful tool for monitoring the concentration of reactants, products, and intermediates in real-time. It has been successfully used to monitor interfacial polymerization reactions involving piperazine. researchgate.net This could be applied to track the N-ethylation of 2,6-dimethylpiperazine by observing the disappearance of the N-H band and the appearance of new bands associated with the product.
Raman Spectroscopy: Raman spectroscopy is highly complementary to FT-IR, as it is particularly sensitive to non-polar bonds and less sensitive to aqueous media. researchgate.net This makes it well-suited for monitoring reactions in aqueous or mixed-solvent systems. It has been used for the on-line monitoring of blend uniformity in pharmaceutical formulations containing piperazine derivatives. chemscene.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less commonly used for real-time monitoring due to sensitivity and timescale limitations, advances in benchtop NMR and flow-NMR setups are making this powerful structural elucidation tool more accessible for in situ analysis. researchgate.net
In Situ Spectroscopic Monitoring Techniques
| Technique | Information Provided | Applicability to this compound Synthesis |
|---|---|---|
| FT-IR Spectroscopy | Changes in functional groups, concentration profiles of reactants and products. researchgate.net | Monitoring the N-H bond disappearance during ethylation. |
| Raman Spectroscopy | Skeletal vibrations, useful in aqueous media, can distinguish between polymorphs. chemimpex.com | Tracking changes in the piperazine ring structure and C-N bond formation. |
| NMR Spectroscopy | Detailed structural information, identification of intermediates and byproducts. researchgate.net | Elucidating reaction mechanisms and identifying regio- and stereoisomers in flow synthesis. |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. nih.govgithub.io For this compound, these computational tools can accelerate research in several ways.
Predicting Reactivity and Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including yields and potential side products. nih.gov This could be used to optimize the synthesis of this compound by predicting the best catalyst, solvent, and temperature conditions before running experiments.
De Novo Molecular Design: Generative AI models can design novel molecules with specific predicted properties. bldpharm.com By defining a desired property profile (e.g., high affinity for a biological target, specific physical properties for a material), AI algorithms could suggest new derivatives of this compound for synthesis and testing.
Property Prediction: ML models can predict a wide range of physicochemical and biological properties from a molecule's structure alone. mdpi.com This includes properties relevant to its use in materials science (e.g., solubility, thermal stability) or as a potential bioactive agent (e.g., toxicity, receptor binding affinity). acs.org For instance, ML models have been developed to predict the toxicity of pesticides to honey bees, a methodology that could be adapted to assess the environmental impact of new specialty chemicals. arxiv.org
Exploration of New Application Avenues in Specialty Chemical Production and Advanced Materials
The unique structural features of this compound—a chiral, sterically hindered, and basic heterocyclic scaffold—make it an interesting building block for new materials and specialty chemicals.
Advanced Polymers and Functional Materials: Substituted piperazines are used in the production of specialty polymers. chemimpex.com The chirality and steric bulk of this compound could be exploited to create polymers with specific thermal or mechanical properties. Its incorporation into materials like hindered amine light stabilizers (HALS) could also be explored.
Carbon Capture Technologies: Amine-based solvents are the current standard for post-combustion CO2 capture. github.io While simple amines like monoethanolamine (MEA) are common, research is ongoing into more advanced solvents with better energy efficiency and stability. muni.cz Piperazine itself is known to be an effective component in CO2 capture solvents. researchgate.net Diamine-appended metal-organic frameworks (MOFs) have shown exceptional CO2 capture capabilities, including from ambient air. nih.govntnu.no The specific steric and electronic properties of this compound could be leveraged by incorporating it as a ligand in novel MOFs or as a component in advanced solvent blends for CO2 capture. novomof.comprometheanparticles.co.uk
Ligands for Catalysis: Chiral amines are widely used as ligands in asymmetric catalysis. clockss.org The cis and trans isomers of this compound represent chiral ligands whose steric and electronic properties could be tuned for specific catalytic transformations, for example, in hydrogenation or C-C bond-forming reactions.
Enhanced Stereochemical Control in Derivatization and Functionalization Strategies
The piperazine ring in this compound contains two stereocenters at the 2- and 6-positions. The relative (cis/trans) and absolute (R/S) stereochemistry of these centers can have a profound impact on the molecule's properties and its interactions in biological or material systems. Consequently, methods for precise stereochemical control are of paramount importance.
Diastereoselective Synthesis: The synthesis of specific diastereomers (cis or trans) of 2,6-disubstituted piperazines is a key challenge. nih.gov Methods starting from chiral amino acids have been developed to produce enantiomerically pure (2S,6S)-2,6-dimethylpiperazine. nih.gov Subsequent selective N-ethylation would yield the corresponding stereoisomer of the target compound. Diastereoselective alkylation of piperazinone precursors is another powerful strategy. researchgate.net
Asymmetric Functionalization: Beyond the synthesis of the core structure, the stereoselective functionalization of the piperazine ring is an active area of research. This could involve the use of chiral catalysts to direct the addition of new substituents to the ring with high stereocontrol. organic-chemistry.org
Chiral Derivatizing Agents: For the analysis and separation of enantiomers, chiral derivatizing agents can be used. These reagents react with the chiral amine to form diastereomeric adducts that can be separated and analyzed by techniques like HPLC or NMR spectroscopy. oup.com This is crucial for verifying the enantiomeric purity of stereoselective synthesis products.
Strategies for Stereochemical Control
| Strategy | Objective | Example Approach |
|---|---|---|
| Diastereoselective Synthesis | To produce specific cis or trans isomers. | Intramolecular hydroamination of an aminoalkene derived from a chiral amino acid. nih.gov |
| Enantioselective Synthesis | To produce a single enantiomer (e.g., (2S,6S)). | Synthesis from enantiopure starting materials like (R)- or (S)-alanine derivatives. nih.gov |
| Asymmetric Functionalization | To add new chiral centers with high selectivity. | Phase-transfer-catalyzed asymmetric alkylation of a piperazine derivative. organic-chemistry.org |
| Chiral Resolution | To separate a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral acid, followed by separation. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Ethyl-2,6-dimethylpiperazine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of piperazine derivatives. For example, ethylation at the nitrogen atom can be achieved using ethyl halides or via reductive amination. Evidence from similar compounds (e.g., 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine) suggests that alkylation steps require precise temperature control (60–80°C) and anhydrous conditions to avoid side reactions like over-alkylation . Catalysts such as potassium carbonate or triethylamine may improve reaction efficiency. Yield optimization often involves adjusting stoichiometry and solvent polarity (e.g., DMF or THF) .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns on the piperazine ring. For instance, methyl groups at positions 2 and 6 produce distinct singlet peaks in ¹H NMR . Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS can validate molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%), as demonstrated in studies of analogous piperazine derivatives .
Advanced Research Questions
Q. How does the steric and electronic environment of this compound influence its reactivity in further functionalization?
- Methodological Answer : The ethyl and methyl groups introduce steric hindrance, limiting nucleophilic substitution at the nitrogen atoms. Computational modeling (e.g., DFT studies) can predict reactive sites. For example, the ethyl group’s electron-donating effect may stabilize intermediates in amidation or sulfonylation reactions, as seen in studies of 1-(2-Ethoxyethyl)-2,6-dimethylpiperazine . Experimental validation via kinetic studies under varying pH and temperature conditions is recommended .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Byproducts like di-alkylated species or ring-opened derivatives arise from excess alkylating agents or prolonged reaction times. Process optimization includes:
- Stepwise alkylation : Introducing ethyl and methyl groups sequentially to reduce competing reactions.
- In-line purification : Using scavenger resins or flash chromatography to remove unreacted intermediates .
- Quality-by-Design (QbD) approaches : Statistical tools like DoE (Design of Experiments) to map critical process parameters .
Q. How can in silico methods predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Tools like SwissADME or ADMET Predictor® estimate solubility, permeability, and metabolic stability. For example, logP values (~2.5) suggest moderate lipophilicity, aligning with trends in similar piperazines . Molecular docking (AutoDock Vina) can screen for interactions with cytochrome P450 enzymes to assess metabolic liabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
